3-Fluoro-5-(methylamino)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

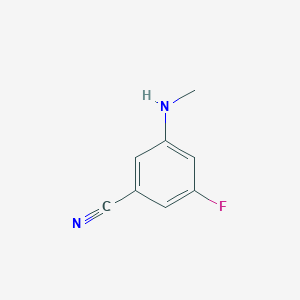

3-Fluoro-5-(methylamino)benzonitrile is an organic compound with the molecular formula C8H7FN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the third position and a methylamino group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(methylamino)benzonitrile typically involves the introduction of the fluorine and methylamino groups onto the benzonitrile core. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorine source, such as potassium fluoride (KF), is used to introduce the fluorine atom. The methylamino group can be introduced via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, catalytic processes, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the desired substituents under milder conditions and with higher selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(methylamino)benzonitrile can undergo various chemical reactions, including:

Oxidation: The methylamino group can be oxidized to form corresponding imines or amides.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Imines or amides.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-(methylamino)benzonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(methylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The methylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity and potency.

Comparison with Similar Compounds

Similar Compounds

3-Fluoro-5-(trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a methylamino group.

3-Fluoro-4-(methylamino)benzonitrile: Similar structure but with the methylamino group at the fourth position.

3-Fluoro-5-(methylthio)benzonitrile: Similar structure but with a methylthio group instead of a methylamino group.

Uniqueness

3-Fluoro-5-(methylamino)benzonitrile is unique due to the specific positioning of the fluorine and methylamino groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (fluorine) and electron-donating (methylamino) groups can create a unique electronic environment, making it a valuable compound for various applications.

Biological Activity

3-Fluoro-5-(methylamino)benzonitrile is an organic compound notable for its significant biological activity, particularly its interactions with various molecular targets. This compound, characterized by the presence of a fluorine atom and a methylamino group on the benzene ring, has been studied for its potential therapeutic applications and pharmacological properties.

Research indicates that this compound interacts with specific receptors or enzymes, potentially modulating various biochemical pathways. The binding affinity attributed to the fluorine and methylamino groups suggests that this compound may influence enzyme or receptor activity, leading to its pharmacological effects .

Pharmacological Properties

Studies have highlighted several pharmacological properties of this compound:

- Enzyme Modulation: The compound has been investigated for its ability to modulate enzyme activity, which could have implications in drug development.

- Receptor Binding: Its interaction with specific receptors may lead to therapeutic effects in various disease models.

Case Studies and Experimental Data

-

In Vitro Studies:

- In vitro assays have demonstrated that this compound exhibits significant binding affinity to targets related to neurological disorders .

- The compound was evaluated for its effects on metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neurological conditions. PET imaging studies showed that radiolabeled derivatives accumulated in mGluR5-rich regions of the brain, indicating potential for neuroimaging applications .

-

In Vivo Studies:

- Biodistribution studies in animal models revealed rapid clearance from the bloodstream and significant accumulation in target tissues, supporting its utility as a radiotracer for mGluR5 imaging .

- The compound's metabolites were also analyzed, showing distinct profiles that could inform on its pharmacokinetics and efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 3-Fluoro-4-aminobenzonitrile | Lacks the methyl group on the amino substituent. |

| 4-Fluoro-3-(methylamino)benzonitrile | Positions of fluorine and methylamino groups are reversed. |

| 3-Chloro-4-(methylamino)benzonitrile | Fluorine atom replaced by chlorine atom. |

The unique positioning of functional groups in this compound contributes to its distinct biological reactivity compared to these analogs .

Properties

IUPAC Name |

3-fluoro-5-(methylamino)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSYEPGIORQCPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC(=C1)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.